![molecular formula C23H24BrN3O3 B11421898 4-(4-bromophenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11421898.png)
4-(4-bromophenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
4-(4-bromophenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a useful research compound. Its molecular formula is C23H24BrN3O3 and its molecular weight is 470.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound 4-(4-bromophenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and various biological activities supported by diverse research findings.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions, including the formation of the dihydropyrrolo[3,4-c]pyrazolone framework. Various methods have been reported in literature for synthesizing similar compounds, often yielding high purity and good yields (72-94%) under optimized conditions . Characterization techniques such as NMR spectroscopy and IR spectroscopy are employed to confirm the structure.
Antioxidant Activity
Research indicates that derivatives of 4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems . The mechanism involves the donation of hydrogen atoms or electrons to free radicals, stabilizing them.
Antimicrobial Properties
Studies have demonstrated that compounds within this class display antimicrobial activity against various pathogens. The presence of the bromophenyl and hydroxyphenyl substituents is believed to enhance membrane permeability, allowing these compounds to exert their effects on microbial cells .
Inhibition of Enzymatic Activity
Compounds similar to this compound have been reported to inhibit key enzymes involved in disease processes. For instance, they may act as inhibitors of the main protease (Mpro) of SARS-CoV-2, showcasing potential applications in antiviral therapies .
Case Studies
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Antioxidant Mechanism : The hydroxyl group on the phenolic moiety is crucial for radical scavenging.
- Enzymatic Inhibition : The structural features allow for binding to the active sites of enzymes, blocking their function.
- Membrane Interaction : The lipophilic nature due to bromine and propoxy groups enhances membrane penetration.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The dihydropyrrolo[3,4-c]pyrazole framework has been linked to inhibitory effects on cancer cell proliferation. For instance, a study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound in the development of new anticancer therapies .
Antioxidant Properties
The presence of hydroxyl groups in the structure contributes to its antioxidant capabilities. Research indicates that compounds with similar structures can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a crucial role .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties of this compound. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory conditions such as arthritis and other chronic inflammatory diseases .
Agrochemical Applications
Herbicidal Activity
The compound's structure suggests potential herbicidal applications. Research on related pyrazole derivatives has indicated effective herbicidal activity against various weed species. This application could be explored further to develop environmentally friendly herbicides that target specific plant pathways without affecting crops .
Insecticidal Properties
Preliminary investigations into the insecticidal properties of similar compounds have shown promise. The ability to disrupt insect growth and reproduction could lead to new pest management strategies in agriculture .
Materials Science Applications
Polymer Chemistry
The unique chemical structure allows for potential applications in polymer chemistry. The incorporation of this compound into polymer matrices could enhance mechanical properties and thermal stability, making it suitable for advanced material applications .
Nanotechnology
Research into nanocomposites has revealed that compounds like 4-(4-bromophenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can be utilized to create nanostructured materials with tailored properties for electronics and photonics applications .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing this compound, and how are intermediates characterized?
A multistep synthesis involving cyclocondensation of hydrazine derivatives with substituted carbonyl precursors is commonly employed. Key intermediates (e.g., pyrazoline or pyrrolo-pyrazole scaffolds) require purification via column chromatography (e.g., 10% MeOH/DCM) and validation using 1H/13C NMR and HPLC (purity >94%) . For example, bromophenyl and hydroxyphenyl substituents are introduced via Suzuki coupling or nucleophilic substitution under controlled pH and temperature .
Q. How can researchers confirm the structural integrity of this compound and its stereochemistry?
Structural confirmation relies on:
- 1H/13C NMR : Assigning chemical shifts for the hydroxyphenyl (-OH, δ ~9.5 ppm), bromophenyl (C-Br coupling in 13C), and propan-2-yloxy groups (OCH(CH3)2, δ ~1.2–1.4 ppm) .
- HRMS : Validating molecular formula (e.g., C24H18N3O2Br requires m/z 460.323) .
- X-ray crystallography (if crystals are obtainable) to resolve stereochemistry in the dihydropyrrolo-pyrazole core .
Advanced Research Questions
Q. What methodologies are used to analyze structure-activity relationships (SAR) for this compound’s biological activity?
- Pharmacophore modeling : Identify critical groups (e.g., 2-hydroxyphenyl for hydrogen bonding, bromophenyl for hydrophobic interactions) using software like Schrödinger or MOE .
- Bioisosteric replacement : Test analogues with substituents like 4-chlorophenyl or methoxyphenyl to evaluate activity changes (see for comparative tables) .
- Docking studies : Map interactions with target proteins (e.g., kinases or oxidoreductases) using AutoDock or GROMACS .
Q. How can researchers resolve contradictions in biological activity data across analogues?
- Dose-response assays : Validate activity discrepancies (e.g., IC50 variations) using standardized protocols (e.g., MTT for cytotoxicity) .
- ADME profiling : Assess bioavailability differences caused by substituents (e.g., propan-2-yloxy may improve solubility vs. phenyl groups) .
- Statistical analysis : Apply ANOVA or Tukey’s test to determine significance in activity variations .
Q. What strategies optimize reaction yields and purity during scale-up synthesis?
- Design of Experiments (DoE) : Use factorial designs to optimize temperature, solvent ratios, and catalyst loading (e.g., Pd/C for cross-coupling) .
- In-line monitoring : Employ TLC or FTIR to track reaction progress and minimize byproducts .
- Purification : Gradient elution in flash chromatography (e.g., hexane/EtOAc to MeOH/DCM) improves yield and purity .
Q. How can computational tools predict metabolic pathways or toxicity risks?
- In silico metabolism : Use software like MetaSite to predict Phase I/II metabolism (e.g., hydroxylation of the hydroxyphenyl group) .
- Toxicity screening : Apply QSAR models (e.g., ProTox-II) to assess hepatotoxicity or mutagenicity risks from bromophenyl or pyrazole moieties .
Q. Methodological Challenges in Advanced Studies
Q. What experimental designs address challenges in studying the propan-2-yloxypropyl substituent’s role?
- Fragment-based design : Synthesize truncated analogues (e.g., removing the propan-2-yloxy group) to isolate its contribution to bioactivity .
- Molecular dynamics simulations : Model flexibility and solvent interactions of the propyloxy chain in binding pockets .
Q. How to integrate interdisciplinary approaches (e.g., computational + experimental) for efficient SAR exploration?
Properties
Molecular Formula |
C23H24BrN3O3 |
---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
4-(4-bromophenyl)-3-(2-hydroxyphenyl)-5-(3-propan-2-yloxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C23H24BrN3O3/c1-14(2)30-13-5-12-27-22(15-8-10-16(24)11-9-15)19-20(25-26-21(19)23(27)29)17-6-3-4-7-18(17)28/h3-4,6-11,14,22,28H,5,12-13H2,1-2H3,(H,25,26) |
InChI Key |
FDGLBIYSGGFIPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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